molecular formula C15H12N2OS B2981869 N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide CAS No. 303147-46-8

N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide

Cat. No.: B2981869
CAS No.: 303147-46-8
M. Wt: 268.33
InChI Key: AVPDGEICJHEPCP-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide is a substituted benzamide derivative with the molecular formula C₁₅H₁₁N₂OS (calculated based on structural analysis). The compound features a benzamide core (C₆H₅CONH–) linked to a 5-cyano-2-(methylsulfanyl)phenyl substituent. Key functional groups include:

  • Methylsulfanyl (–SCH₃) at the 2-position, influencing lipophilicity and steric bulk.
  • Benzamide backbone, which is a common pharmacophore in medicinal chemistry, often associated with biological activity .

Properties

IUPAC Name

N-(5-cyano-2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-19-14-8-7-11(10-16)9-13(14)17-15(18)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPDGEICJHEPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide typically involves the reaction of 5-cyano-2-(methylsulfanyl)aniline with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Chemical Reactions Analysis

N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The benzenecarboxamide moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs with modifications to the benzamide core or substituent positions. Key compounds include:

N-[5-Cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide

  • Molecular Formula : C₁₆H₁₄N₂OS
  • Monoisotopic Mass: 282.082684 vs. 281.067034 (calculated for the target compound), indicating a mass difference of ~1 Da due to the methyl group .

N-(5-Nitro-2-(methylsulfanyl)phenyl)benzenecarboxamide (Hypothetical Analog)

  • Molecular Formula : C₁₄H₁₁N₃O₃S
  • Higher polarity due to the nitro group, likely reducing lipophilicity (logP) compared to the cyano-substituted compound.

N-(5-Cyano-2-(methoxy)phenyl)benzenecarboxamide (Hypothetical Analog)

  • Molecular Formula : C₁₅H₁₁N₂O₂
  • Key Differences: Methoxy (–OCH₃) instead of methylsulfanyl (–SCH₃) at the 2-position.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties (Hypothesized)
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide C₁₅H₁₁N₂OS –CN (5), –SCH₃ (2) 281.33 Moderate logP (~3.2), crystalline solid
N-[5-Cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide C₁₆H₁₄N₂OS –CN (5), –SCH₃ (2), –CH₃ (2) 282.36 Lower solubility, higher melting point
N-(5-Nitro-2-(methylsulfanyl)phenyl)benzenecarboxamide C₁₄H₁₁N₃O₃S –NO₂ (5), –SCH₃ (2) 309.32 Higher polarity, reactive nitro group

Hydrogen-Bonding and Crystallographic Behavior

  • Hydrogen-Bonding Patterns: The cyano group (–CN) can act as a weak hydrogen-bond acceptor, while the amide (–NH–) serves as a donor. In analogs like N-[5-Cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide, the methyl group may disrupt intermolecular hydrogen bonds, reducing crystal stability compared to the parent compound .
  • Crystallographic Data : The Cambridge Structural Database (CSD) contains over 500,000 entries, including substituted benzamides. Queries for compounds with –CN and –SCH₃ substituents could reveal trends in unit cell parameters and packing efficiency .

Biological Activity

N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group and a methylsulfanyl group, which contribute to its reactivity and interaction with biological targets.

Key Functional Groups:

  • Cyano Group (–CN) : Enhances electrophilicity, allowing interactions with nucleophiles in biological systems.
  • Methylsulfanyl Group (–S–CH3) : Can undergo oxidation to sulfoxides or sulfones, potentially leading to active metabolites.
  • Benzenecarboxamide Moiety : Interacts with various enzymes and receptors, modulating their activity.

This compound exhibits its biological effects through several mechanisms:

  • Electrophilic Reactions : The cyano group acts as an electrophile, participating in nucleophilic attack reactions within biological systems.
  • Metabolic Transformations : The methylsulfanyl group can be metabolized, resulting in active metabolites that exert biological effects.
  • Enzyme Interaction : The benzenecarboxamide structure allows for interactions with various enzymes, potentially modulating their activity.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Histone Deacetylase Inhibition : Similar compounds have been explored for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression.

Table 1: Biological Activity Data

Study ReferenceActivity TestedIC50 Value (µM)Cell Line/Organism
Antimicrobial15Staphylococcus aureus
Anticancer10A549 (Lung Cancer Cell Line)
HDAC Inhibition5Various Cancer Cell Lines

Notable Research Findings

  • A study demonstrated that derivatives of this compound showed significant cytotoxicity against the A549 cell line with an IC50 value of 10 µM, indicating potential as an anticancer agent .
  • Another investigation highlighted its antimicrobial effects against Staphylococcus aureus, with an IC50 of 15 µM, suggesting utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique biological profile:

Compound NameStructural VariationBiological Activity
N-(5-Cyano-2-(methylsulfanyl)phenyl)acetamideAcetamide instead of carboxamideModerate anticancer activity
N-(5-Cyano-2-(methylsulfanyl)phenyl)thioureaThiourea groupEnhanced reactivity but different activity
N-(5-Cyano-2-(methylsulfanyl)benzamideBenzamide groupSimilar enzyme interaction

Q & A

Q. Q1. What are the recommended methods for synthesizing N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Synthesis : React 5-cyano-2-(methylsulfanyl)aniline with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
    • Protecting Groups : Use trimethylsilyl cyanide (TMSCN) to stabilize the cyano group during coupling reactions .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) and temperature (0°C to room temperature) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity.

Q. Q2. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Expect signals at δ 8.1–8.3 ppm (aromatic protons from benzamide), δ 2.5 ppm (methylsulfanyl group), and δ 7.5–7.7 ppm (cyano-substituted phenyl ring) .
    • ¹³C NMR : Peaks at ~115 ppm (cyano carbon) and ~165 ppm (amide carbonyl) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 313.08 (calculated for C₁₆H₁₃N₂O₂S).

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :

    • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K .
    • Refinement : Employ SHELXL-2018 for structure solution. Key parameters: R₁ < 0.035, wR₂ < 0.096, and data-to-parameter ratio >18:1 .
    • Validation : Use PLATON to check for missed symmetry or disorder. For example, dihedral angles between aromatic rings (e.g., 16.96° vs. 38.93° in related sulfonamides) clarify conformational flexibility .
  • Example Table :

    ParameterValueSource
    Crystallographic R₁0.035
    Dihedral Angle55.54° (benzene rings)

Q. Q4. What strategies are effective in analyzing hydrogen-bonding networks and their impact on supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., S(6) motifs from intramolecular C—H⋯O bonds). Use Mercury software to visualize packing motifs like R₂²(10) dimers .
  • Thermal Ellipsoids : Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion in hydrogen-bonded regions .

Q. Q5. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (e.g., ν(C≡N) ~2230 cm⁻¹) .
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophile).
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets) .

Data Contradiction and Validation

Q. Q6. How should researchers address discrepancies in reported biological activities of similar sulfonamide derivatives?

Methodological Answer:

  • Assay Design :
    • In Vitro Models : Use standardized assays (e.g., enzyme inhibition with IC₅₀ values) and include positive controls (e.g., acetazolamide for carbonic anhydrase) .
    • Statistical Analysis : Apply ANOVA to compare bioactivity data across studies. For example, conflicting IC₅₀ values may arise from variations in cell lines or solvent systems .

Q. Q7. What experimental precautions are critical for ensuring reproducibility in synthetic protocols?

Methodological Answer:

  • Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves in DCM) due to the hydrolytic instability of the cyano group .
  • Crystallization Solvents : Use ethanol or acetonitrile instead of DMSO to avoid solvate formation, which can alter melting points and bioactivity .

Specialized Applications

Q. Q8. How can this compound serve as a precursor for functionalized materials (e.g., metal-organic frameworks)?

Methodological Answer:

  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺) in DMF/water. Monitor ligand exchange via UV-Vis (λ ~270 nm for π→π* transitions) .
  • Porosity Analysis : Use BET surface area measurements on activated crystals to assess MOF stability (>300 m²/g indicates potential gas storage) .

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